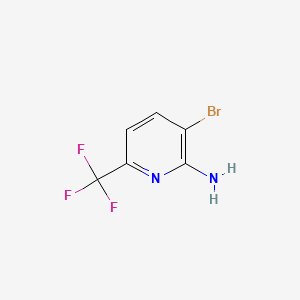

2-氨基-5-(2,5-二氟苯基)吡啶

货号 B581520

CAS 编号:

1249608-12-5

分子量: 206.196

InChI 键: FTTZOAFANBWLJT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

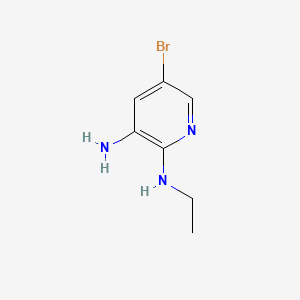

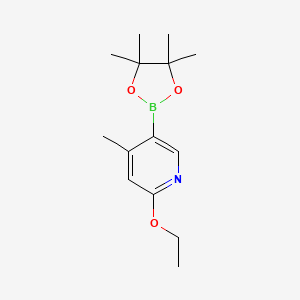

2-Amino-5-(2,5-difluorophenyl)pyridine is a chemical compound with the CAS Number: 1249608-12-5 and Linear Formula: C11H8F2N2 . It has a molecular weight of 206.19 .

Molecular Structure Analysis

The InChI Code of 2-Amino-5-(2,5-difluorophenyl)pyridine is 1S/C11H8F2N2/c12-8-2-3-10(13)9(5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

2-Amino-5-(2,5-difluorophenyl)pyridine has a molecular weight of 206.19 .科学研究应用

Medicinal Chemistry

- Pyridine-based compounds, including 2-Amino-5-(2,5-difluorophenyl)pyridine, have significant clinical diversity . They are used as a precious source of clinically useful agents in the field of medicinal chemistry research .

- The nitrogen-bearing heterocycle pyridine in its several analogous forms occupies an important position as a precious source of clinically useful agents .

- This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .

Anticancer Properties

- A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives was evaluated for anticancer properties against several cancer cell lines .

- These substituted compounds exhibited promising anti-proliferative activity .

Synthesis of Fluorinated Pyridines

- Fluoropyridines, including 2-Amino-5-(2,5-difluorophenyl)pyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

- A selective synthesis of fluoropyridines remains a challenging problem .

- Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

Preparation of Ir(III) Photocatalysts

- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, a compound similar to the one you mentioned, is used as a ligand for the preparation of Ir(III) photocatalysts .

- These photocatalysts can be used with a line of photoreactors .

Light Emitting Diodes

- Another similar compound, 2-(2,4-Difluorophenyl)pyridine, is used as a ligand in blue-light emitting Ir(III) complexes .

- These complexes are suitable for use as phosphorescent OLEDs .

Synthesis of Antiviral Compounds

- The Dimroth rearrangement, a process involving the relocation of two heteroatoms in heterocyclic systems, is used in the synthesis of condensed pyrimidines .

- These condensed pyrimidines are key structural fragments of antiviral agents .

Nonlinear Optics and Optical Limiting Applications

- A compound similar to the one you mentioned, 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), has been synthesized and grown as optically transparent single crystals .

- These crystals have been used for nonlinear optical investigations and optical limiting applications .

- The third-order nonlinear optical coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), have been evaluated .

- The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm^2 when using the solid-state laser of wavelength 532 nm .

Production of Various Drugs

- 2-Aminopyridine, an isomer of the compound you mentioned, is used in the production of various drugs .

- These drugs include piroxicam, sulfapyridine, tenoxicam, and tripelennamine .

- It is produced by the reaction of sodium amide with pyridine, the Chichibabin reaction .

Antiviral, Anticholinesterase, Antimalarial, Antimicrobial, Antidiabetic, and Anticancer Applications

属性

IUPAC Name |

5-(2,5-difluorophenyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-8-2-3-10(13)9(5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTZOAFANBWLJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718602 |

Source

|

| Record name | 5-(2,5-Difluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(2,5-difluorophenyl)pyridine | |

CAS RN |

1249608-12-5 |

Source

|

| Record name | 5-(2,5-Difluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

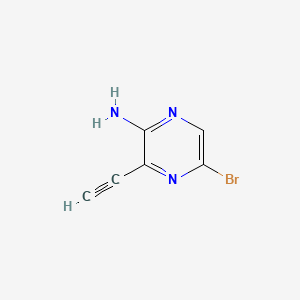

5-Bromo-3-ethynylpyrazin-2-amine

1209289-08-6

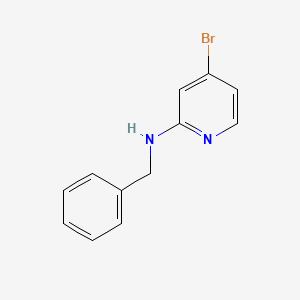

N-Benzyl-4-bromopyridin-2-amine

1209457-90-8

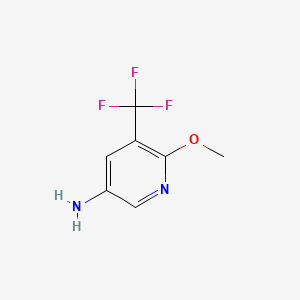

6-Methoxy-5-(trifluoromethyl)pyridin-3-amine

1211584-76-7

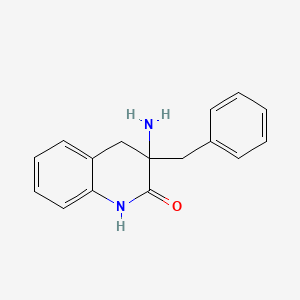

3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one

1211596-68-7